Food orange 7 - 1109-11-1

Food orange 7

Catalog Number: EVT-383904
CAS Number: 1109-11-1
Molecular Formula: C32H44O2
Molecular Weight: 460.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acid Yellow 17

  • Compound Description: Acid Yellow 17 is a water-soluble azo dye. [] One study utilized high-resolution UPLC-MS to simultaneously determine the presence of 11 water-soluble azo dyes, including Acid Yellow 17 and Food Orange 7, in soft drinks. []
  • Relevance: Acid Yellow 17 is structurally related to Food Orange 7 as both belong to the azo dye class, characterized by the presence of the azo group (-N=N-) in their chemical structure. []

Acid Red 14

  • Compound Description: Acid Red 14 is a water-soluble azo dye. [] It was one of the 11 water-soluble azo dyes analyzed in a study using a UPLC–Orbitrap MS system to assess their presence in soft drinks. []
  • Relevance: Similar to Food Orange 7, Acid Red 14 belongs to the azo dye class, containing the characteristic azo group (-N=N-). []

Acid Red 26

  • Compound Description: Acid Red 26, a water-soluble azo dye, was included in a study focusing on the simultaneous determination of various azo dyes in soft drinks using a UPLC–Orbitrap MS system. []
  • Relevance: As a member of the azo dye class, Acid Red 26 shares the azo group (-N=N-) with Food Orange 7. []

Acid Red 73

  • Compound Description: Acid Red 73 is a water-soluble azo dye. [] A UPLC–Orbitrap MS system was used to analyze it along with other water-soluble azo dyes to determine their presence in soft drinks. []
  • Relevance: Acid Red 73, like Food Orange 7, belongs to the azo dye class, characterized by the presence of the azo group (-N=N-). []

Acid Orange 52

  • Compound Description: Acid Orange 52 is a water-soluble azo dye. [] The compound was included in a study that developed a method for simultaneous determination of azo dyes in soft drinks using UPLC–Orbitrap MS. []
  • Relevance: Acid Orange 52 and Food Orange 7 share a structural resemblance due to their classification as azo dyes, characterized by the azo group (-N=N-). []

Acid Orange 12

  • Compound Description: Acid Orange 12 is a water-soluble azo dye. [] Researchers investigated a method for the simultaneous determination of 11 water-soluble azo dyes, including Acid Orange 12 and Food Orange 7, in soft drinks using UPLC–Orbitrap MS. []
  • Relevance: The structural similarity between Acid Orange 12 and Food Orange 7 lies in their belonging to the azo dye class, characterized by the presence of the azo group (-N=N-). []

Acid Yellow 36

  • Compound Description: Classified as a water-soluble azo dye, Acid Yellow 36 was part of a study that focused on the simultaneous determination of various azo dyes in beverages using UPLC–Orbitrap MS. []
  • Relevance: Acid Yellow 36, along with Food Orange 7, falls under the category of azo dyes, sharing the characteristic azo group (-N=N-) in their structures. []

Acid Orange 5

  • Compound Description: Acid Orange 5, a water-soluble azo dye, was included in a study employing UPLC–Orbitrap MS to simultaneously determine the presence of various azo dyes in soft drinks. []
  • Relevance: Both Acid Orange 5 and Food Orange 7 are categorized as azo dyes, indicating the presence of the azo group (-N=N-) in their chemical structures. []

Acid Red 88

  • Compound Description: Acid Red 88 is a water-soluble azo dye that was studied for its adsorption properties on cellulosic adsorbents. []
  • Relevance: Similar to Food Orange 7, Acid Red 88 is an azo dye. [] These dyes share a common structural feature: the azo group (-N=N-), which contributes to their color and reactivity. []

Acid Red 9

  • Compound Description: Acid Red 9, a water-soluble azo dye, was analyzed alongside Food Orange 7 in a study focusing on the simultaneous determination of azo dyes in soft drinks using a UPLC–Orbitrap MS system. []
  • Relevance: Both Acid Red 9 and Food Orange 7 belong to the azo dye class, sharing the characteristic azo group (-N=N-) in their structures. []

Food Yellow 3

  • Compound Description: Food Yellow 3 (Sunset Yellow FCF) is a dibasic acid dye. [] Researchers investigated its absorption by keratin under near-neutral conditions and compared it to the monobasic dye Orange II (Food Orange 7). []
  • Relevance: Food Yellow 3 is considered structurally related to Food Orange 7 due to their similar use and behavior as acid dyes. [] The research highlighted their comparable interactions with keratin, suggesting shared structural features relevant to their dyeing properties. []

Orange II

  • Compound Description: Orange II (C.I. Acid Orange 7) is a monobasic acid dye. [] Researchers studied its absorption by keratin under near-neutral conditions, comparing it to the dibasic dye Sunset Yellow FCF (Food Yellow 3). []
  • Relevance: Orange II is directly related to Food Orange 7 because they are the same compound. Orange II is another name for Food Orange 7, often used in scientific literature. []

Trisulfonic acid dye

  • Compound Description: This dye, prepared from sulfanilic acid and R acid, is a trisulfonic acid dye. [] Researchers studied its sorption and diffusion in Nylon 6 alongside Orange II (Food Orange 7) and Sunset Yellow (Food Yellow 3). []
  • Relevance: This trisulfonic acid dye is structurally similar to Food Orange 7 (Orange II) as both are categorized as acid dyes. [] The study's focus on their sorption and diffusion in nylon suggests that these dyes share structural characteristics that influence their interaction with the polymer. []

NOG

  • Compound Description: NOG (C.I. Acid Orange 7) is a simple dye acid. [] It was investigated for its diffusion properties in water-swollen nylon 66 alongside other acids. []
  • Relevance: NOG is directly related to Food Orange 7, as they are the same compound with different names used in the scientific literature. [] The study focused on its diffusion in nylon, highlighting its behavior as an acid dye. []

SY

  • Compound Description: SY (C.I. Food Yellow 3) is a simple dye acid. [] Its diffusion in water-swollen nylon 66 was studied alongside other acids, including NOG (Food Orange 7). []
  • Relevance: SY, also known as Food Yellow 3, is considered structurally related to Food Orange 7 (NOG in the study) as both are classified as simple dye acids. [] The research's emphasis on their diffusion properties in nylon suggests common structural features influencing their interactions within the polymer matrix. []
Source

Food Orange 7 is synthesized through chemical processes involving the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. This dye is derived from coal tar or can be produced from synthetic organic compounds.

Classification

Food Orange 7 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (N=N-N=N-). Azo dyes are widely recognized for their intense colors and are utilized in various applications, including food coloring, textile dyeing, and as indicators in chemical analysis.

Synthesis Analysis

Methods

The synthesis of Food Orange 7 generally involves two main steps: diazotization and coupling.

  1. Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid to form a diazonium salt.
  2. Coupling: The diazonium salt is then reacted with a coupling component, typically a phenolic compound, under alkaline conditions to produce the final azo dye.

Technical Details

  • Reagents: Common reagents include sodium nitrite for diazotization and phenolic compounds for coupling.
  • Conditions: The reactions are typically carried out at low temperatures (0-5 °C) to stabilize the diazonium salt and prevent decomposition.
Molecular Structure Analysis

Structure

The molecular structure of Food Orange 7 features a central azo group linking two aromatic rings. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Data

  • Molecular Weight: Approximately 318.32 g/mol.
  • Chemical Structure: The structure can be depicted as follows:
C16H11N2NaO4S\text{C}_{16}\text{H}_{11}\text{N}_{2}\text{NaO}_{4}\text{S}
Chemical Reactions Analysis

Reactions

Food Orange 7 can undergo various chemical reactions, including reduction and degradation.

  1. Reduction: Under certain conditions (e.g., in the presence of reducing agents), Food Orange 7 can be reduced to form colorless or less colored products.
  2. Degradation: Environmental factors such as UV light or microbial action can lead to the breakdown of the dye into smaller, less harmful compounds.

Technical Details

  • Kinetics: The degradation kinetics often follow first-order reaction models, influenced by factors such as pH, temperature, and concentration of catalysts or reducing agents.
Mechanism of Action

Process

The mechanism of action for Food Orange 7 primarily involves its interaction with biological systems or environmental factors leading to decolorization or degradation.

  1. Biodegradation: Microorganisms can metabolize azo dyes through enzymatic pathways that cleave the azo bond.
  2. Chemical Reduction: Reducing agents (e.g., iron salts) can facilitate the reduction of the azo group to amines.

Data

Studies have shown that specific microorganisms can effectively degrade Food Orange 7 under anaerobic conditions, highlighting its potential for bioremediation applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright orange powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Typically ranges between 200 °C to 300 °C before decomposition occurs.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged UV exposure.
  • Reactivity: Can participate in electrophilic substitution reactions due to its aromatic structure.
Applications

Scientific Uses

Food Orange 7 has several applications across different fields:

  • Food Industry: Used as a colorant in various food products to enhance visual appeal.
  • Textile Industry: Employed for dyeing fabrics due to its vibrant color and good fastness properties.
  • Environmental Research: Utilized as a model compound in studies aimed at understanding the degradation mechanisms of azo dyes in wastewater treatment processes.

Properties

CAS Number

1109-11-1

Product Name

Food orange 7

IUPAC Name

ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Molecular Formula

C32H44O2

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+

InChI Key

GIRXTOSJOKKBHO-BQTUIHPCSA-N

SMILES

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C

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